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Compound Name: Anticancer agent 195

Cat. No.: B12372012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of

the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195. The information is

tailored for researchers, scientists, and professionals involved in drug development, offering

detailed data, experimental methodologies, and visual representations of key biological

pathways and workflows.

Introduction to TMP195
TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, which include HDAC4,

HDAC5, HDAC7, and HDAC9. Unlike many other HDAC inhibitors that are directly cytotoxic to

cancer cells, TMP195 exhibits a unique mechanism of action by modulating the tumor

microenvironment. Its primary anticancer effect is achieved through the reprogramming of

tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor M1 phenotype. This

immunomodulatory approach enhances the body's own immune system to combat cancer,

making TMP195 a promising agent for combination therapies.

The selectivity of TMP195 for class IIa HDACs is attributed to its novel

trifluoromethyloxadiazole (TFMO) zinc-binding group, which interacts with the active site of

these enzymes in a non-chelating manner. This is a departure from the hydroxamate group

found in many pan-HDAC inhibitors, and it is a key factor in its selectivity profile.
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Binding Affinity of TMP195
The binding affinity of TMP195 for its target enzymes has been quantified through the

determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

These values demonstrate the high potency and selectivity of TMP195 for class IIa HDACs

over other HDAC classes.

Table 1: Binding Affinity of TMP195 for Class IIa HDACs
Target Ki (nM)[1][2] IC50 (nM)[1]

HDAC4 59 111

HDAC5 60 106

HDAC7 26 46

HDAC9 15 9

Table 2: Selectivity Profile of TMP195
Target IC50 (nM)[1]

HDAC6 47800

HDAC8 11700

Binding Kinetics of TMP195
Specific kinetic parameters such as the association rate constant (k_on_) and the dissociation

rate constant (k_off_) for TMP195 have not been extensively reported in publicly available

literature. However, potent inhibitors of HDACs can exhibit slow-binding kinetics. This

phenomenon is characterized by a time-dependent increase in enzyme inhibition, where the

final steady-state of inhibition is reached slowly, sometimes over several hours.

For slow-binding inhibitors, the initial interaction (EI) is followed by a slower isomerization to a

more tightly bound complex (EI*). This can be represented by the following model:

E + I ⇌ EI ⇌ EI*
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The slow dissociation from the EI* complex can lead to a prolonged duration of action in vivo,

which is a desirable characteristic for a therapeutic agent. While specific on/off rates for

TMP195 are not available, the potential for slow-binding kinetics is an important consideration

in its mechanism of action.

Experimental Protocols
The following sections detail representative experimental protocols for determining the binding

affinity and kinetics of HDAC inhibitors like TMP195. These are based on established

methodologies in the field.

Determination of Ki and IC50 Values (Biochemical
Assay)
A common method for determining the potency of HDAC inhibitors is through a biochemical

assay using recombinant HDAC enzymes and a fluorogenic substrate.

Materials:

Recombinant human class IIa HDAC enzymes (HDAC4, 5, 7, 9)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

TMP195

Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)

96-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of TMP195 in DMSO, and then dilute

further in assay buffer to the final desired concentrations.
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Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in

cold assay buffer.

Reaction Setup: Add the diluted TMP195 solutions and the enzyme solution to the wells of

the microplate.

Pre-incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

Reaction Termination and Development: Add the developer solution to stop the deacetylation

reaction and cleave the deacetylated substrate to produce a fluorescent signal.

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g.,

excitation at 360 nm and emission at 460 nm).

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition

versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-

response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff

equation, provided the Km of the substrate is known.

Workflow for Biochemical Affinity Assay
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Caption: Workflow for determining the binding affinity of TMP195 using a biochemical assay.
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Determination of Binding Kinetics (Surface Plasmon
Resonance - Illustrative Protocol)
Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free

analysis of biomolecular interactions, enabling the determination of both k_on_ and k_off_.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5 chip)

Recombinant human class IIa HDAC enzymes

TMP195

Running buffer (e.g., HBS-EP+)

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

Procedure:

Ligand Immobilization: Covalently immobilize the recombinant HDAC enzyme (the ligand)

onto the sensor chip surface using standard amine coupling chemistry.

Analyte Preparation: Prepare a series of concentrations of TMP195 (the analyte) in running

buffer.

Association: Inject the different concentrations of TMP195 over the sensor surface at a

constant flow rate and monitor the binding response (increase in resonance units, RU) over

time.

Dissociation: After the association phase, flow running buffer over the sensor surface and

monitor the dissociation of the TMP195-HDAC complex (decrease in RU) over time.

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining

bound analyte from the ligand surface, preparing it for the next injection cycle.
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Data Analysis: Fit the association and dissociation curves globally to a suitable binding

model (e.g., 1:1 Langmuir binding) to determine the k_on_, k_off_, and the equilibrium

dissociation constant (KD).

Workflow for SPR Kinetic Analysis
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Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance.

Signaling Pathway of TMP195 Action
The anticancer activity of TMP195 is mediated through its effect on macrophages. By inhibiting

class IIa HDACs, TMP195 promotes the polarization of macrophages towards an M1

phenotype. This process involves the activation of key inflammatory signaling pathways.

Signaling Pathway of TMP195-Induced Macrophage Polarization

TMP195

Class IIa HDACs
(HDAC4, 5, 7, 9)

Inhibition

MAPK Pathway
(p38, JNK)

Repression

NF-κB Pathway

Repression

Polarized Macrophage (M1 Phenotype)

Macrophage (M0/M2-like)

Polarization

Increased Pro-inflammatory Cytokines
(TNFα, IL-12, iNOS)

Secretion

Anti-tumor Immune Response

Promotion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12372012?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Signaling pathway of TMP195 leading to anti-tumor immunity via macrophage

polarization.

Conclusion
TMP195 is a highly potent and selective inhibitor of class IIa HDACs with a promising

immunomodulatory mechanism of action. Its binding affinity has been well-characterized,

demonstrating its selectivity for the intended targets. While specific binding kinetics data are not

widely available, the potential for slow-binding kinetics is an important aspect of its

pharmacological profile. The experimental protocols outlined in this guide provide a framework

for the continued investigation of TMP195 and other novel HDAC inhibitors. The unique

signaling pathway through which TMP195 exerts its anticancer effects highlights the potential

of targeting the tumor microenvironment in cancer therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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